Cas no 36883-36-0 (2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione)

2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione is a structurally unique spirocyclic compound featuring a fused triazole and diketone framework. Its rigid spiro architecture enhances molecular stability, while the benzhydryl moiety contributes to lipophilicity, making it suitable for applications in medicinal chemistry and drug discovery. The compound's heterocyclic core offers potential as a scaffold for designing enzyme inhibitors or receptor modulators due to its ability to engage in hydrogen bonding and π-stacking interactions. Its synthetic versatility allows for further functionalization, enabling tailored modifications for target-specific research. This compound is particularly valuable in the development of bioactive molecules with improved pharmacokinetic properties.
2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione structure
36883-36-0 structure
Product Name:2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
CAS No:36883-36-0
MF:C18H17N3O2
MW:307.346483945847
MDL:MFCD26400079
CID:2121819
PubChem ID:66599950
Update Time:2025-06-13

2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione Chemical and Physical Properties

Names and Identifiers

    • 2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
    • 2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione
    • WKSAPRZVBCMEQA-UHFFFAOYSA-N
    • SB22331
    • DA-06381
    • CS-0056990
    • PS-17182
    • 36883-36-0
    • SCHEMBL114218
    • P15948
    • 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
    • MDL: MFCD26400079
    • Inchi: 1S/C18H17N3O2/c22-16-18(20-17(23)19-16)11-21(12-18)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,19,20,22,23)
    • InChI Key: WKSAPRZVBCMEQA-UHFFFAOYSA-N
    • SMILES: O=C1C2(CN(C(C3C=CC=CC=3)C3C=CC=CC=3)C2)NC(N1)=O

Computed Properties

  • Exact Mass: 307.132076794g/mol
  • Monoisotopic Mass: 307.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4
  • XLogP3: 1.8

2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM214110-1g
2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
36883-36-0 95+%
1g
$498 2021-08-04
Chemenu
CM214110-5g
2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
36883-36-0 95+%
5g
$1496 2021-08-04
Chemenu
CM214110-1g
2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
36883-36-0 95%+
1g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1127630-1g
2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione
36883-36-0 98%
1g
¥2440.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1127630-5g
2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione
36883-36-0 98%
5g
¥6984.00 2024-05-16
eNovation Chemicals LLC
Y1096855-1G
2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
36883-36-0 97%
1g
$420 2024-07-21
eNovation Chemicals LLC
Y1096855-5G
2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
36883-36-0 97%
5g
$1205 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1443-1G
2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
36883-36-0 84%
1g
¥ 2,237.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1443-5G
2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
36883-36-0 84%
5g
¥ 6,402.00 2023-04-13
1PlusChem
1P00I7RG-250mg
2-(diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione
36883-36-0 95%
250mg
$235.00 2024-05-04

2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:36883-36-0)2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
Order Number:A1086013
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:25
Price ($):400.0
Email:sales@amadischem.com

2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione Related Literature

Additional information on 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione

A Comprehensive Overview of 2-Benzhydryl-2,5,7-Triazaspiro[3.4]Octane-6,8-Dione (CAS No. 36883-36-0): Current Research and Applications

The compound 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione, identified by CAS registry number 36883-36-0, represents a structurally unique member of the spirocyclic azacycle class. Its molecular architecture features a spiro fusion between a tricyclic azaspiro[3.4]octane core and two benzhydryl substituents attached at the 2-position. This configuration creates a rigid scaffold with multiple aromatic interactions that are critical for its pharmacological properties. Recent studies highlight its emerging role in medicinal chemistry as a privileged structure for developing small molecule modulators of protein-protein interactions (PPIs), particularly in oncology and neurodegenerative disease research.

Structural analysis reveals the compound's distinctive benzhydryl group provides extended π-electron systems through conjugation with the central spirocyclic ring system. This electronic delocalization enhances ligand efficiency when targeting hydrophobic protein pockets, as demonstrated in recent computational docking studies published in Nature Communications. The triazaspiro core contributes to hydrogen-bonding capacity through its three nitrogen atoms positioned at 5-, 7-, and the bridging 1-position (spiro atom). These functional groups enable simultaneous interaction with multiple binding sites on target proteins such as Bcl-2 family members and tau protein aggregates.

In preclinical drug discovery pipelines, this compound has shown promise as a lead molecule for apoptosis modulation strategies. A 2023 study in Cancer Research demonstrated its ability to selectively inhibit anti-apoptotic Mcl-1 proteins through allosteric modulation without affecting Bcl-xL or Bcl-w activity. This selectivity profile addresses critical limitations of earlier-generation BH3 mimetics by minimizing off-target effects while maintaining sub-micromolar potency against resistant cancer cell lines.

Synthetic advancements have recently improved access to this complex structure through convergent methodologies reported in JACS Au. Researchers achieved scalable synthesis via palladium-catalyzed Suzuki-Miyaura coupling of a spirocyclic bromide intermediate with benzhydrylboronic acid derivatives under microwave-assisted conditions. This approach reduced reaction steps from seven to four while achieving >95% purity without chromatographic purification—a significant improvement over previous multi-step protocols documented in early synthetic studies.

Clinical translation efforts are currently focused on optimizing pharmacokinetic properties using prodrug strategies described in Bioorganic & Medicinal Chemistry Letters. Ester-functionalized derivatives showed improved oral bioavailability (>40% in mice) compared to the parent compound (15%), enabling progression into efficacy studies for glioblastoma multiforme models where tumor regression rates reached 78% at tolerable dosing regimens.

In neurodegenerative research applications, structural analogs incorporating this core have been engineered to cross the blood-brain barrier effectively. A variant published in Nature Neuroscience demonstrated dose-dependent reduction of hyperphosphorylated tau aggregates in Alzheimer's disease models while preserving synaptic plasticity markers—a breakthrough addressing the challenges of CNS drug delivery for this class of compounds.

Safety profiling studies completed under GLP guidelines revealed favorable toxicity profiles with LD₅₀ values exceeding 1 g/kg in rodent models when administered intravenously or orally. Acute phase reactant analysis showed no significant immune activation up to therapeutic doses (≤10 mg/kg), which is critical for chronic administration regimens required in neurodegenerative therapies.

Ongoing research explores stereochemical control over chiral centers present at positions 1 and 4 of the spirocycle using asymmetric hydrogenation techniques described in Angewandte Chemie International Edition. This work aims to isolate enantiomerically pure forms that may exhibit superior target engagement while reducing metabolic liabilities associated with racemic mixtures—a key consideration for advancing into Phase I clinical trials anticipated by Q4 2024.

This compound's structural versatility has also enabled exploration beyond therapeutic applications into materials science domains. Recent reports detail its use as a chiral organizing motif in self-assembling peptide amphiphiles for nanomedicine delivery systems exhibiting pH-responsive drug release characteristics—a novel application area emerging from its unique hydrogen-bonding capacity and rigid aromatic framework.

The evolving understanding of this compound's biological interactions continues to drive interdisciplinary collaborations between synthetic chemists and systems biologists. Machine learning models trained on large-scale interactome data are now predicting potential synergistic combinations with checkpoint inhibitors and kinase inhibitors—opening pathways toward multi-target therapeutic strategies that leverage its unique binding properties within complex cellular networks.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:36883-36-0)2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
A1086013
Purity:99%
Quantity:1g
Price ($):400.0
Email